molecular formula C9H7F3O2 B1304633 2'-(Trifluoromethoxy)acetophenone CAS No. 220227-93-0

2'-(Trifluoromethoxy)acetophenone

Cat. No.: B1304633
CAS No.: 220227-93-0
M. Wt: 204.15 g/mol
InChI Key: XTXSTESGCXKUIH-UHFFFAOYSA-N
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Description

2’-(Trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethoxy group attached to the acetophenone structure. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group into the acetophenone structure. One common method involves the reaction of acetophenone with trifluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production of 2’-(Trifluoromethoxy)acetophenone may involve large-scale synthesis using optimized reaction conditions. The process typically includes the use of specialized equipment to handle the reagents and maintain the required reaction environment. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2’-(Trifluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethoxy)acetophenone involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2’-(Trifluoromethyl)acetophenone: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-(Trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of a ketone.

    2-(Trifluoromethoxy)benzaldehyde: Features an aldehyde group instead of a ketone.

Uniqueness

2’-(Trifluoromethoxy)acetophenone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are desirable .

Properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXSTESGCXKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380403
Record name 2'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-93-0
Record name 2'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(Trifluoromethoxy)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the trifluoromethoxy group in the synthesis of 2'-(trifluoromethoxy)acetophenone and related compounds?

A1: The research article focuses on the preparation and reactivity of novel trifluoromethoxylated synthons, including this compound and β-trifluoromethoxystyrenes. [] The authors highlight the significance of the trifluoromethoxy (-OCF3) group, introduced through a fluorodesulfurization reaction, in influencing the reactivity of these compounds. The unique electronic properties and steric bulk of the -OCF3 group are suggested to contribute to the distinct reactivity profiles observed compared to non-fluorinated analogues.

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